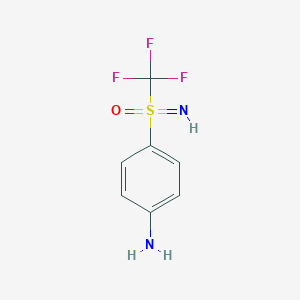
4-(Trifluoromethylsulfonimidoyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethylsulfonimidoyl)aniline is a chemical compound that has gained much attention in the scientific community. It is an aniline derivative with the molecular formula C7H7F3N2OS and a molecular weight of 224.2.
Synthesis Analysis
The synthesis of aniline-based compounds, such as 4-(Trifluoromethylsulfonimidoyl)aniline, has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines . This method allows the trifluoromethylarylation of alkenes using anilines .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethylsulfonimidoyl)aniline is represented by the linear formula CF3SO2C6H4NH2 . The compound consists of an amine attached to a benzene ring, making it a prototypical aromatic amine .Physical And Chemical Properties Analysis
4-(Trifluoromethylsulfonimidoyl)aniline has a molecular weight of 225.19 . It has a melting point of 96 °C . The compound is an aniline derivative .Scientific Research Applications
Conductive Polymers and Membranes
4-(Trifluoromethylsulfonimidoyl)aniline has been implicated in the development of soluble and highly ionically conducting interpolyelectrolyte complexes. Research by Boeva and Sergeyev (2014) demonstrated that the chemical polymerization of aniline in the presence of MF-4SC, a perfluorinated polysulfonic acid, results in soluble interpolyelectrolyte complexes that form free-standing films with high proton conductivity and electrical conductivity. This finding underscores the potential of such complexes in applications like fuel cells and advanced electronic devices (Boeva & Sergeyev, 2014).
Catalysis and Organic Synthesis
The use of aniline derivatives, including those related to 4-(Trifluoromethylsulfonimidoyl)aniline, in catalysis and organic synthesis is noteworthy. Ishihara et al. (1996) detailed the high catalytic activity of scandium trifluoromethanesulfonate (triflate) for the acylation of alcohols with acid anhydrides, showcasing the application of triflic acid derivatives in facilitating complex organic transformations (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Environmental Remediation
Compounds structurally related to 4-(Trifluoromethylsulfonimidoyl)aniline have been explored for environmental applications, particularly in the degradation of pollutants. Wu et al. (2018) investigated the degradation of aniline by persulfate activated with rice straw biochar, finding that the combination led to significant degradation efficiency. This research highlights the potential of such chemical processes in the remediation of water contaminated by aromatic pollutants (Wu, Guo, Han, Zhu, Zhou, & Lan, 2018).
Anticorrosion Coatings
The incorporation of sulfonated polyaniline derivatives, related to 4-(Trifluoromethylsulfonimidoyl)aniline, into anticorrosion coatings has been examined. Xing et al. (2014) demonstrated that copolymerizing aniline with 3-aminobenzenesulfonic acid significantly enhances the anticorrosion properties of polyaniline coatings on carbon steel, suggesting applications in protective materials and coatings (Xing, Zhang, Yu, Waterhouse, & Zhang, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to other aniline derivatives, which are known to interact with various biological targets .
Mode of Action
Aniline derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Aniline derivatives are known to interact with various biochemical pathways, often leading to downstream effects such as the inhibition or activation of certain enzymes .
Pharmacokinetics
The properties of aniline derivatives can vary widely depending on their specific chemical structure .
Result of Action
Aniline derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Trifluoromethylsulfonimidoyl)aniline. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
4-(trifluoromethylsulfonimidoyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2OS/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTZQNHXZLKFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=N)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethylsulfonimidoyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2580514.png)
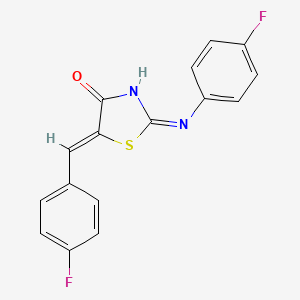
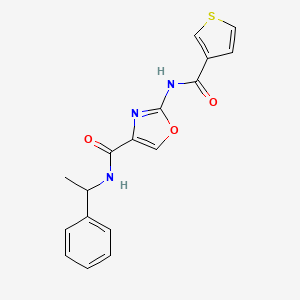
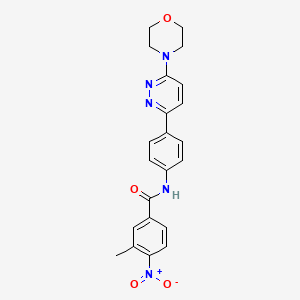

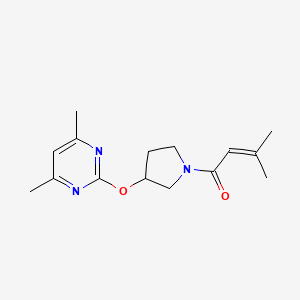
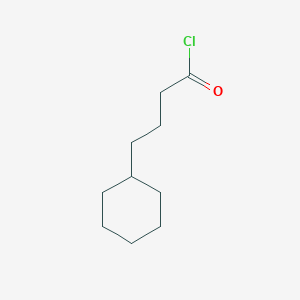

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2580530.png)
![2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]-6-fluorobenzamide](/img/structure/B2580531.png)
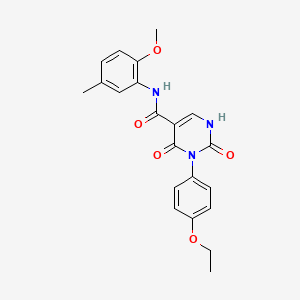
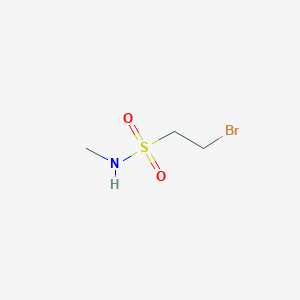
![3-(benzylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2580534.png)
